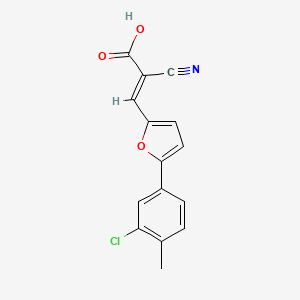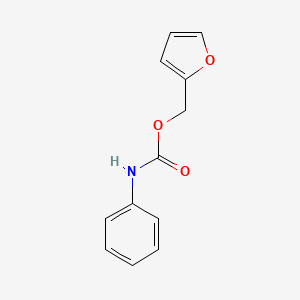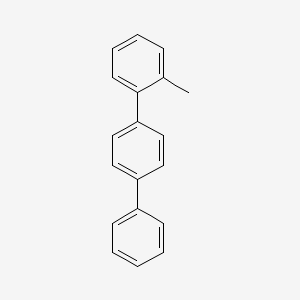
2-Chloroethyl p-nitrophenyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethyl p-nitrophenyl sulfide is an organic compound with the molecular formula C8H8ClNO2S. It is a derivative of sulfur mustard, a chemical warfare agent, and is used primarily in research settings to study the properties and reactions of sulfur-containing organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl p-nitrophenyl sulfide typically involves the reaction of p-nitrophenyl sulfide with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroethyl p-nitrophenyl sulfide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the chlorine atom under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloroethyl p-nitrophenyl sulfide is used in various scientific research applications, including:
Chemistry: Studying the reactivity of sulfur-containing compounds and developing new synthetic methodologies.
Biology: Investigating the biological effects of sulfur mustard analogs and their potential therapeutic uses.
Medicine: Researching potential treatments for sulfur mustard exposure and related toxicities.
Industry: Developing new materials and chemicals with unique properties derived from sulfur-containing compounds
Wirkmechanismus
The mechanism of action of 2-Chloroethyl p-nitrophenyl sulfide involves its interaction with cellular components, leading to various biochemical effects. The compound can alkylate DNA and proteins, disrupting their normal functions. This alkylation can lead to cell death or mutations, making it a useful tool for studying the effects of alkylating agents on biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloroethyl phenyl sulfide
- 2-Chloroethyl ethyl sulfide
- 4-Nitrophenyl phenyl sulfide
Uniqueness
2-Chloroethyl p-nitrophenyl sulfide is unique due to the presence of both a chloroethyl group and a nitrophenyl group. This combination allows it to undergo a wide range of chemical reactions and makes it particularly useful for studying the effects of both alkylating and nitro-containing compounds .
Eigenschaften
CAS-Nummer |
5535-73-9 |
|---|---|
Molekularformel |
C8H8ClNO2S |
Molekulargewicht |
217.67 g/mol |
IUPAC-Name |
1-(2-chloroethylsulfanyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO2S/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2 |
InChI-Schlüssel |
XSHHJXAFSBWTJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11947042.png)


![[Bis(4-methoxyphenyl)amino]oxidanyl](/img/structure/B11947053.png)



